Biochemical Potency and Selectivity: SHP099's IC₅₀ for SHP2 and its Unique Lack of Activity Against SHP1
SHP099 exhibits a potent biochemical IC₅₀ of 71 nM (0.071 µM) for wild-type SHP2 [1]. Crucially, SHP099 demonstrates a highly specific selectivity profile, showing no activity against the closely related phosphatase SHP1 (which shares 61% amino acid sequence identity with SHP2) . This is a key differentiator from many pan-phosphatase inhibitors. Its selectivity is further underscored by its lack of significant inhibitory activity against a panel of 21 human phosphatases (including SHP1) and 66 serine-threonine and tyrosine kinases .
| Evidence Dimension | Biochemical Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | SHP2: 71 nM (0.071 µM); SHP1: No activity |
| Comparator Or Baseline | SHP1 (closest homologue, 61% sequence identity) |
| Quantified Difference | >100-fold selectivity window (based on assay detection limit); complete lack of activity vs. SHP1 |
| Conditions | Biochemical phosphatase assay using DiFMUP substrate. |
Why This Matters
This high degree of selectivity minimizes off-target effects on SHP1, which plays critical roles in immune cell signaling and hematopoiesis, making SHP099 a more precise tool for interrogating SHP2-specific biology and reducing potential toxicity in in vivo models.
- [1] Garcia Fortanet J, et al. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. J Med Chem. 2016 Sep 8;59(17):7773-82. View Source
